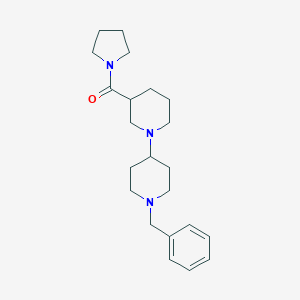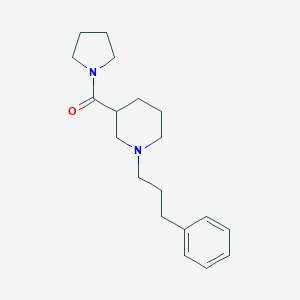![molecular formula C17H27N3O B247437 2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent and selective binding affinity towards certain neurotransmitter receptors, such as the dopamine D4 receptor and the serotonin 5-HT2A receptor. This makes it a promising candidate for the development of novel drugs for the treatment of various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine involves its interaction with specific neurotransmitter receptors in the brain. It has been shown to act as a partial agonist at the dopamine D4 receptor and an antagonist at the serotonin 5-HT2A receptor. This leads to modulation of the dopaminergic and serotonergic signaling pathways, which are involved in various physiological and behavioral processes, such as mood regulation, cognition, and reward.
Biochemical and Physiological Effects
2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine has been shown to produce various biochemical and physiological effects in preclinical studies. It has been reported to enhance dopamine release in certain brain regions, such as the prefrontal cortex and the nucleus accumbens, which are involved in reward processing and motivation. It has also been shown to improve cognitive function and memory in animal models of cognitive impairment. Additionally, it has been reported to exhibit anxiolytic and antidepressant-like effects in certain behavioral tests.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine in lab experiments is its selective binding affinity towards specific neurotransmitter receptors. This allows for precise modulation of dopaminergic and serotonergic signaling pathways, which are involved in various physiological and behavioral processes. Additionally, its potent and specific binding properties make it a valuable tool for drug discovery and medicinal chemistry research.
However, there are also some limitations associated with the use of 2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine in lab experiments. One of the main limitations is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms. Additionally, its pharmacokinetic properties, such as its metabolism and distribution in the body, are not well understood, which can limit its translational potential.
Direcciones Futuras
There are several future directions for research on 2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine. One potential direction is the development of novel drugs based on its chemical structure for the treatment of various neurological and psychiatric disorders. Another direction is the elucidation of its pharmacokinetic properties and metabolism in the body, which can improve its translational potential. Additionally, further studies are needed to investigate its potential applications in other fields, such as neuroscience and drug discovery.
Métodos De Síntesis
2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine can be synthesized by reacting 4-(pyridin-4-ylmethyl)piperidine with 2,6-dimethylmorpholine in the presence of a suitable catalyst. The reaction can be carried out under reflux conditions in a suitable solvent, such as dichloromethane or chloroform. The product can be purified by column chromatography or recrystallization.
Propiedades
Nombre del producto |
2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine |
|---|---|
Fórmula molecular |
C17H27N3O |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine |
InChI |
InChI=1S/C17H27N3O/c1-14-11-20(12-15(2)21-14)17-5-9-19(10-6-17)13-16-3-7-18-8-4-16/h3-4,7-8,14-15,17H,5-6,9-13H2,1-2H3 |
Clave InChI |
SSWACDZPHXMSIO-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=NC=C3 |
SMILES canónico |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247356.png)
![4-Bromo-2-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247357.png)

![1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247361.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)
![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)
![1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)
![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)
![4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247372.png)
![1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B247378.png)
![1'-[(4-Methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247390.png)